molecular formula C29H28N2O5 B2714459 N-(3,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 898360-57-1

N-(3,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2714459
CAS RN: 898360-57-1
M. Wt: 484.552
InChI Key: HPXUSOHAFZCIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, demonstrating significant in vitro antitumor activity. This highlights the potential of structurally similar compounds in cancer research and therapy (Ibrahim A. Al-Suwaidan et al., 2016).
  • Cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide was used to synthesize acetamides displaying analgesic effects, indicating the relevance of such compounds in pain management research (A. S. Yusov et al., 2019).

Molecular Docking and Antioxidant Activity

  • Molecular docking studies were performed on some quinazolinone derivatives, showing binding to ATP sites of enzymes, suggesting their potential as kinase inhibitors in therapeutic applications (Ibrahim A. Al-Suwaidan et al., 2016).
  • Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized and showed significant antioxidant activity, underscoring their potential in oxidative stress-related disease research (K. Chkirate et al., 2019).

Antimicrobial and Antiviral Activities

  • New quinazolines were synthesized and screened for their antibacterial and antifungal activities, indicating the utility of such compounds in developing new antimicrobial agents (N. Desai et al., 2007).
  • A novel anilidoquinoline derivative was evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects, highlighting the potential for similar compounds in viral infection treatments (Joydeep Ghosh et al., 2008).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-5-19-7-9-20(10-8-19)28(33)23-16-31(24-12-6-18(2)14-22(24)29(23)34)17-27(32)30-21-11-13-25(35-3)26(15-21)36-4/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXUSOHAFZCIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

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